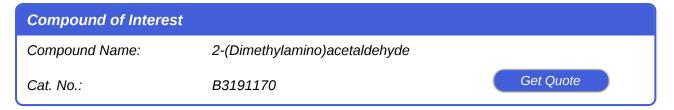


# Theoretical Insights into the Reactivity of 2-(Dimethylamino)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of **2-(dimethylamino)acetaldehyde**, a versatile bifunctional molecule of interest in organic synthesis and drug development. While experimental data on its reactivity is limited in publicly accessible literature, this document extrapolates from established computational chemistry methodologies applied to analogous aldehydes and amines to outline a robust framework for its theoretical investigation. This guide covers fundamental molecular properties, conformational analysis, frontier molecular orbital (FMO) theory, and potential reaction mechanisms, offering a predictive lens into the chemical behavior of this compound. All computational protocols are detailed to serve as a practical reference for researchers.

### Introduction

**2-(Dimethylamino)acetaldehyde**, with the chemical formula C<sub>4</sub>H<sub>9</sub>NO, is a molecule incorporating both a reactive aldehyde functionality and a tertiary amine group.[1][2] This unique structural combination suggests a rich and varied chemical reactivity, making it a valuable synthon for the creation of more complex molecules, including potential pharmaceutical candidates such as muscarine analogues.[2] Understanding the intrinsic reactivity of this molecule is paramount for its effective utilization. Theoretical and



computational chemistry provide powerful tools to elucidate reaction mechanisms, predict reactivity, and guide experimental design in the absence of extensive empirical data.

This guide will delve into the theoretical methodologies that can be employed to characterize the reactivity of **2-(dimethylamino)acetaldehyde**, drawing parallels from computational studies on similar molecules like acetaldehyde and those containing dimethylamine functionalities.

## **Molecular and Physicochemical Properties**

A foundational aspect of understanding reactivity is the characterization of the molecule's basic properties. These properties, often computed, provide the initial parameters for more advanced theoretical studies.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO	PubChem[1]
Molecular Weight	87.12 g/mol	PubChem[1]
IUPAC Name	2- (dimethylamino)acetaldehyde	PubChem[1]
CAS Number	52334-92-6	MedChemExpress[2]
Canonical SMILES	CN(C)CC=O	PubChem[1]
Computed XLogP3	-0.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

# **Theoretical Methodologies for Reactivity Studies**

The reactivity of **2-(dimethylamino)acetaldehyde** can be comprehensively investigated using a suite of computational methods. The following sections detail the theoretical protocols applicable to this molecule, based on established practices for similar chemical systems.

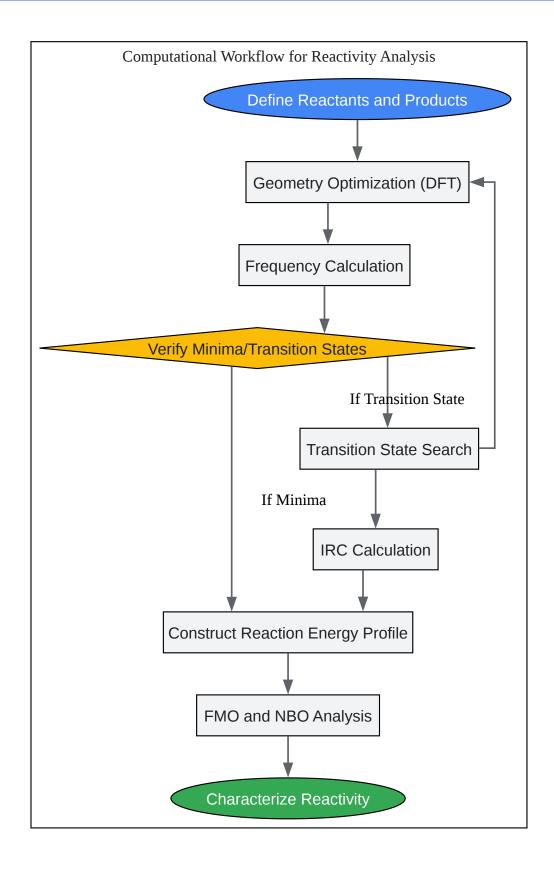


### **Computational Details: A General Protocol**

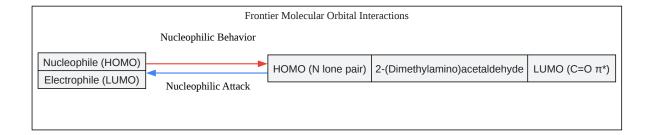
A common and effective approach for studying the reactivity of organic molecules involves Density Functional Theory (DFT). The following protocol, based on methodologies reported for similar aldehydes and amines, is recommended:

- Software: Gaussian, ORCA, or other suitable quantum chemistry packages.
- Method: DFT calculations would be performed using a functional such as B3LYP or M06-2X, which have shown good performance for organic molecules.
- Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as aug-cc-pVTZ would be appropriate to provide a good balance between accuracy and computational cost.
- Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is crucial. The choice of solvent would depend on the specific reaction being investigated.
- Frequency Calculations: These are essential to confirm that optimized structures are true
  minima (no imaginary frequencies) or transition states (one imaginary frequency) on the
  potential energy surface.









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#### References

- 1. 2-(Dimethylamino)acetaldehyde | C4H9NO | CID 10197622 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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